molecular formula C11H18F3NO5S B3214264 Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylate CAS No. 1138820-45-7

Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylate

Cat. No. B3214264
CAS RN: 1138820-45-7
M. Wt: 333.33 g/mol
InChI Key: OGDRCKOPIHYMKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylate, also known as Boc-4-piperidone, is a chemical compound that has gained significant attention in the field of scientific research. It is a widely used intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylatedone is a prodrug that is converted to its active form in the body. The mechanism of action of Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylatedone depends on the compound that is synthesized from it. For example, Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylatedone is used in the synthesis of antipsychotic drugs that act by blocking dopamine receptors in the brain. Similarly, Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylatedone is used in the synthesis of anti-inflammatory drugs that act by inhibiting the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylatedone depend on the compound that is synthesized from it. For example, antipsychotic drugs synthesized from Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylatedone can cause sedation, weight gain, and movement disorders. Anti-inflammatory drugs synthesized from Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylatedone can cause gastrointestinal side effects, such as stomach ulcers and bleeding.

Advantages and Limitations for Lab Experiments

Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylatedone has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also a versatile intermediate that can be used in the synthesis of various compounds. However, Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylatedone has some limitations. It is a prodrug that requires conversion to its active form, which can complicate the interpretation of experimental results. Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylatedone can also have side effects, depending on the compound that is synthesized from it.

Future Directions

There are several future directions for the use of Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylatedone in scientific research. One direction is the synthesis of new compounds with improved efficacy and fewer side effects. Another direction is the development of new synthetic methods for Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylatedone that are more efficient and environmentally friendly. Additionally, the use of Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylatedone in the synthesis of new agrochemicals could lead to the development of more effective and sustainable pest control methods.
Conclusion:
Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylatedone is a versatile intermediate that has gained significant attention in the field of scientific research. It is widely used in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylatedone have been discussed in this paper. Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylatedone has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylatedone in scientific research, including the development of new synthetic methods and the synthesis of new compounds with improved efficacy and fewer side effects.

Scientific Research Applications

Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylatedone is widely used in scientific research as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is used as a building block in the synthesis of compounds such as antipsychotic drugs, anti-inflammatory drugs, and antiviral drugs. Tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylatedone is also used in the synthesis of agrochemicals such as insecticides and herbicides.

properties

IUPAC Name

tert-butyl 4-(trifluoromethylsulfonyloxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO5S/c1-10(2,3)19-9(16)15-6-4-8(5-7-15)20-21(17,18)11(12,13)14/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDRCKOPIHYMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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